

# An In-depth Technical Guide to the Physical and Chemical Properties of Otosenine

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Otosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably within the genus Senecio, including Senecio aureus (Golden Ragwort).[1][2] As a member of the otonecine-type pyrrolizidine alkaloids, it is characterized by a complex macrocyclic structure.[3] Pyrrolizidine alkaloids are a diverse group of secondary metabolites known for their wide range of biological activities, which has drawn significant interest from the scientific community for potential applications in pharmacology and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of **Otosenine**, detailed spectral data, and an exploration of its known biological context.

### **Physicochemical Properties**

**Otosenine** is a white powder with the molecular formula C<sub>19</sub>H<sub>27</sub>NO<sub>7</sub> and a molecular weight of 381.42 g/mol .[4] While specific experimental values for its melting and boiling points are not readily available in the surveyed literature, its physical state as a powder suggests a relatively high melting point.

Table 1: Physical and Chemical Properties of **Otosenine** 



Property	Value	Source(s)
Molecular Formula	C19H27NO7	[1][4]
Molecular Weight	381.42 g/mol	[4]
Physical State	Powder	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	
CAS Number	16958-29-5	[4]

## **Spectral Data**

The structural elucidation of **Otosenine** has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Otosenine** are crucial for its identification and structural confirmation. While a complete assignment of all peaks from a single source is not available, data from various databases and literature provide a composite understanding.

Table 2: Reported <sup>13</sup>C NMR Chemical Shifts for **Otosenine** 

Carbon Atom	Chemical Shift (ppm)
Various	Data available in spectral databases[1][5]

Note: Specific peak assignments require further analysis of 2D NMR data, which is not fully available in the public domain. Researchers are advised to consult specialized spectral databases for detailed information.

### **Mass Spectrometry (MS)**



Mass spectrometry data provides information on the molecular weight and fragmentation pattern of **Otosenine**, aiding in its identification.

- Molecular Ion: The mass spectrum of Otosenine would be expected to show a molecular ion peak [M]<sup>+</sup> or a protonated molecule [M+H]<sup>+</sup> corresponding to its molecular weight.
- Fragmentation: The fragmentation pattern of pyrrolizidine alkaloids can be complex.
  Characteristic losses may include fragments of the necine base and the esterifying acids. A detailed analysis of the fragmentation pattern can provide valuable structural information.

#### Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in **Otosenine**.

Table 3: Expected Characteristic IR Absorption Bands for Otosenine

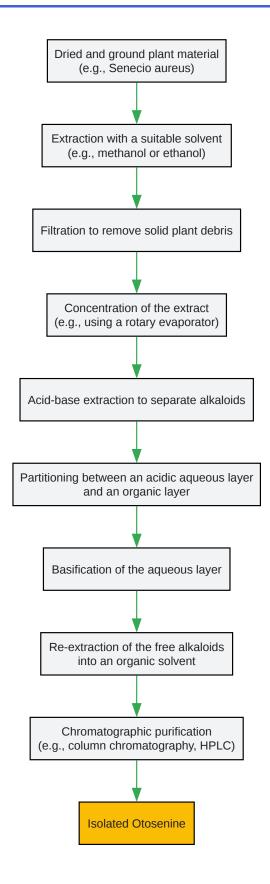
Functional Group	Approximate Wavenumber (cm⁻¹)
O-H (Alcohol)	3500-3200 (broad)
C-H (Alkane)	3000-2850
C=O (Ester/Ketone)	1750-1680
C=C (Alkene)	1680-1620
C-O (Ester/Ether/Alcohol)	1300-1000
C-N (Amine)	1250-1020

### **Experimental Protocols**

A detailed, step-by-step experimental protocol for the isolation of **Otosenine** from Senecio aureus as described in the initial literature is not readily accessible in full-text format. However, a general workflow for the isolation of pyrrolizidine alkaloids from plant material can be outlined.

#### **General Isolation Workflow for Pyrrolizidine Alkaloids**





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